molecular formula C16H11IN4 B10839972 [123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine

[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B10839972
M. Wt: 382.19 g/mol
InChI Key: OLFQWTDIJLVADS-HHRLKWFBSA-N
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Description

123I-DRM-106, also known as Iodine-123-DRM-106, is a radiopharmaceutical compound used primarily in single-photon emission computed tomography (SPECT) imaging. It is particularly valuable in the diagnosis and study of neurological conditions such as Alzheimer’s disease. This compound is a derivative of tropane and is labeled with the radioactive isotope iodine-123, which allows it to be used as a diagnostic agent in medical imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 123I-DRM-106 involves the incorporation of iodine-123 into the molecular structure of DRM-106. This process typically requires a cyclotron to produce iodine-123 by proton irradiation of xenon-124. The reaction conditions must be carefully controlled to ensure the correct incorporation of the radioactive isotope .

Industrial Production Methods

Industrial production of 123I-DRM-106 involves large-scale synthesis using automated systems to ensure consistency and safety. The production process includes the irradiation of xenon-124, followed by chemical reactions to incorporate iodine-123 into DRM-106. The final product is then purified and tested for quality before being distributed for medical use .

Chemical Reactions Analysis

Types of Reactions

123I-DRM-106 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving 123I-DRM-106 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of DRM-106, while substitution reactions can lead to the formation of different halogenated compounds .

Scientific Research Applications

123I-DRM-106 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Helps in understanding the distribution and function of biological molecules in living organisms.

    Medicine: Primarily used in SPECT imaging to diagnose and monitor neurological conditions such as Alzheimer’s disease and Parkinson’s disease.

    Industry: Employed in the development of new diagnostic agents and imaging techniques

Mechanism of Action

The mechanism of action of 123I-DRM-106 involves its binding to specific molecular targets in the brain. The compound binds to dopamine transporters, which are proteins involved in the reuptake of dopamine in the brain. When iodine-123 decays, it emits gamma rays that can be detected using SPECT imaging. This allows for the visualization of dopamine transporter distribution and density in the brain, aiding in the diagnosis of neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 123I-DRM-106

123I-DRM-106 is unique in its high affinity for dopamine transporters, making it particularly useful for imaging dopaminergic neurons. This specificity allows for more accurate diagnosis and monitoring of neurological conditions compared to other similar compounds .

Properties

Molecular Formula

C16H11IN4

Molecular Weight

382.19 g/mol

IUPAC Name

6-(123I)iodanyl-2-[4-(1H-pyrazol-5-yl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C16H11IN4/c17-13-5-6-16-19-15(10-21(16)9-13)12-3-1-11(2-4-12)14-7-8-18-20-14/h1-10H,(H,18,20)/i17-4

InChI Key

OLFQWTDIJLVADS-HHRLKWFBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)[123I]

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)I

Origin of Product

United States

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